Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring system is significant in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves the reaction of 3-methylbenzoic acid with thiosemicarbazide to form the intermediate 5-(3-methylbenzamido)-1,3,4-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells . It also disrupts the cell membrane integrity of microbes, resulting in their death . The pathways involved include the inhibition of protein kinases and the induction of oxidative stress .
Comparison with Similar Compounds
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE can be compared with other thiadiazole derivatives, such as:
ETHYL 2-((5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETATE: This compound also exhibits cytotoxic activity but has different substituents on the benzamido group, affecting its biological activity.
2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES: These compounds have shown potential as anticancer agents by inhibiting protein kinases.
The uniqueness of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 2-[5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)8-11-16-17-14(21-11)15-13(19)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,17,19) |
InChI Key |
SVJILNVEXXSWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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